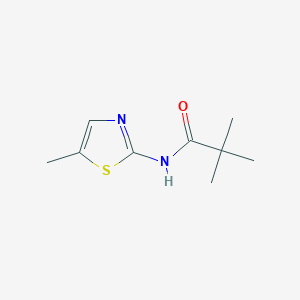![molecular formula C14H19ClN2O B4430510 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide
説明
3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are being investigated as potential targets for the treatment of various diseases.
作用機序
3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide works by blocking the TRPV1 channel, which is a member of the TRP family of ion channels. The TRPV1 channel is involved in the transmission of pain signals, as well as the regulation of body temperature and inflammation. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals, which can result in a reduction in pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in reducing pain perception, this compound has also been shown to have anti-inflammatory properties. This is due to its ability to block the TRPV1 channel, which is involved in the regulation of inflammation.
実験室実験の利点と制限
One of the advantages of 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide is that it is a potent and selective TRPV1 channel antagonist. This makes it a useful tool for investigating the role of the TRPV1 channel in various physiological processes. However, one of the limitations of this compound is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide. One area of interest is in the development of more potent and selective TRPV1 channel antagonists. This could lead to the development of more effective pain medications with fewer side effects.
Another potential future direction is in the investigation of the role of the TRPV1 channel in other physiological processes. For example, the TRPV1 channel has been implicated in the regulation of body temperature, so there may be potential for the development of new treatments for fever.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by blocking the TRPV1 channel, which is involved in the transmission of pain signals and the regulation of inflammation. While there are some limitations to working with this compound, it remains a useful tool for investigating the role of the TRPV1 channel in various physiological processes. There are also a number of potential future directions for research on this compound, including the development of more potent and selective TRPV1 channel antagonists and the investigation of the role of the TRPV1 channel in other physiological processes.
科学的研究の応用
3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of pain. This compound has been shown to be a potent antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. By blocking the TRPV1 channel, this compound has the potential to reduce pain perception.
In addition to pain, this compound has also been investigated for its potential role in the treatment of various other diseases. For example, this compound has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-chloro-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYKPZFCWZMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)


![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)


![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
